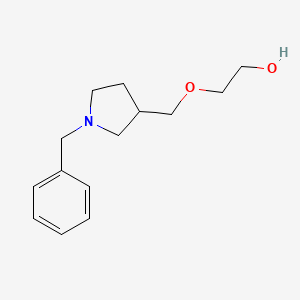![molecular formula C15H24N2O B7920311 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol](/img/structure/B7920311.png)
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Attachment of the Ethanolamine Moiety: The final step involves the reaction of the benzyl-pyrrolidine intermediate with an ethanolamine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanolamine moiety can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs due to its structural similarity to certain biological amines.
Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The ethanolamine moiety may mimic the action of natural neurotransmitters, while the benzyl-pyrrolidine structure can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Benzylamine: Contains a benzyl group attached to an amine.
Ethanolamine: A basic structure with an amino and hydroxyl group.
Uniqueness
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is unique due to its combination of a pyrrolidine ring, benzyl group, and ethanolamine moiety. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[(3S)-1-benzylpyrrolidin-3-yl]-ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-17(10-11-18)15-8-9-16(13-15)12-14-6-4-3-5-7-14/h3-7,15,18H,2,8-13H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREMRULTNGFOCR-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@H]1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920230.png)
![[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920235.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920239.png)
![[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920241.png)
![[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7920248.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920254.png)

![[((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B7920270.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7920274.png)
![[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7920276.png)
![2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7920282.png)
![2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7920288.png)
![2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7920299.png)
![2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol](/img/structure/B7920321.png)
